[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane
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Overview
Description
3-(Bromomethyl)cyclobutoxydimethylsilane: is a chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.29 g/mol . This compound is notable for its unique structure, which includes a bromomethyl group attached to a cyclobutoxy ring, further bonded to a tert-butyl dimethylsilane moiety . It is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Bromomethyl)cyclobutoxydimethylsilane typically involves the reaction of cyclobutanol with bromomethylsilane under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods:
On an industrial scale, the production of 3-(Bromomethyl)cyclobutoxydimethylsilane follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(Bromomethyl)cyclobutoxydimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction Reactions: Reduction of 3-(Bromomethyl)cyclobutoxydimethylsilane can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)cyclobutoxydimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl dimethylsilane moiety, which can stabilize reaction intermediates and facilitate the formation of desired products.
Comparison with Similar Compounds
3-(Chloromethyl)cyclobutoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)cyclobutoxydimethylsilane: Similar structure but with an iodine atom instead of bromine.
3-(Hydroxymethyl)cyclobutoxydimethylsilane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness:
The presence of the bromomethyl group in 3-(Bromomethyl)cyclobutoxydimethylsilane makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom is a better leaving group, which facilitates the formation of new chemical bonds. Additionally, the tert-butyl dimethylsilane moiety provides steric protection and enhances the stability of the compound, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKQKLVVDFSUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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